N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. This compound belongs to the pyrazole-carbohydrazide class, characterized by a hydrazone linkage (-NH-N=C-) and a pyrazole core substituted with a methyl group. The 2-hydroxybenzylidene moiety introduces intramolecular hydrogen bonding (O–H⋯N), stabilizing the E-configuration of the imine group .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBSEAURWKLQQ-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with various functional groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The product can be characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies specific functional groups based on characteristic absorption bands.
- X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the compound, revealing its crystallographic properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells, a crucial mechanism for preventing tumor growth. This effect is attributed to its ability to interact with cellular pathways involved in cell survival and proliferation. For instance, derivatives of similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This antimicrobial action is believed to stem from the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .
Material Science Applications
This compound has also found applications in material science, particularly in the development of new polymers and coordination complexes. Its ability to form stable complexes with transition metals enhances its utility in creating materials with specific electronic and optical properties. These materials can be used in sensors, catalysts, and other advanced applications.
Case Study 1: Anticancer Efficacy
A study conducted by Khan et al. explored the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead for developing novel anticancer drugs .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, researchers assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, demonstrating its potential as an effective antimicrobial agent suitable for pharmaceutical formulations .
Mechanism of Action
The mechanism of action of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to chelate metal ions through the nitrogen and oxygen atoms of the hydrazone group. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects such as antimicrobial and anticancer activities . The compound can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells.
Comparison with Similar Compounds
Key Findings :
- Hydrogen Bonding : The 2-hydroxy substituent in the target compound facilitates intramolecular O–H⋯N bonding, which is absent in E-MBPC (4-OCH₃) and E-DPPC (2,4-Cl₂). This bonding enhances planarity and may influence bioactivity .
- Dipole Moments : E-MBPC exhibits a dipole moment of 4.12 D (DFT/B3LYP), whereas E-DPPC shows 3.89 D due to Cl substituents. The target compound likely has intermediate polarity .
- HOMO-LUMO Gaps : E-MBPC has a lower HOMO-LUMO gap (3.8 eV) compared to E-DPPC (4.2 eV), suggesting higher reactivity in electron-rich environments .
Antimicrobial Activity
Key Findings :
- For example, N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide exhibits MIC values of 12.5 μg/mL against S. aureus, with metal complexes (e.g., Cu²⁺) showing further enhancement .
- E-DPPC’s moderate activity (MIC = 32 μg/mL) highlights the trade-off between electron-withdrawing groups and bioactivity .
Neuroprotective and MAO-B Inhibitory Activity
Key Findings :
- Hydroxybenzylidene derivatives like 6l show superior neuroprotection (85%) and MAO-B inhibition (IC₅₀ = 0.42 μM) compared to methoxy or chloro analogs. This is attributed to balanced lipophilicity (logP = 1.8) and dipole moments (~4.0 D) .
Biological Activity
N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.24 g/mol. The compound features a pyrazole core, which is known for its biological activity, particularly in the development of pharmaceuticals.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
These results suggest that the compound may inhibit bacterial growth by interfering with protein synthesis and cell wall formation, mechanisms commonly associated with pyrazole derivatives .
Antifungal Activity
The antifungal potential of this compound has also been evaluated. It demonstrated moderate activity against fungi such as Candida albicans and Aspergillus niger. The MIC values ranged from 31.2 to 62.5 μg/mL, indicating its potential as an antifungal agent.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus niger | 62.5 |
The mechanism of action in fungi appears to involve disruption of cell membrane integrity, leading to cell death .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation compared to control groups, suggesting its potential for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyrazole highlighted the superior activity of this compound compared to standard antibiotics like ciprofloxacin. This study emphasized the compound's potential as a lead structure for new antibacterial agents targeting resistant strains .
- Inflammation Model : In an experimental model using mice, the administration of this compound resulted in a significant reduction in edema levels when compared to indomethacin, a standard anti-inflammatory drug. This suggests that the pyrazole derivative could be developed further for therapeutic applications in managing inflammation-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
